rtTTP - 152158-09-3

rtTTP

Catalog Number: EVT-1564847
CAS Number: 152158-09-3
Molecular Formula: C10H15N2O13P3S
Molecular Weight: 496.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of recombinant tissue factor pathway inhibitor typically involves several key steps:

  1. Gene Cloning: The gene encoding rtTTP is cloned into an expression vector.
  2. Transfection: The vector is introduced into host cells (e.g., Chinese hamster ovary cells) through transfection techniques.
  3. Protein Expression: The host cells are cultured under conditions that promote the expression of rtTTP.
  4. Purification: The expressed protein is harvested and purified using affinity chromatography techniques, which isolate rtTTP based on its specific binding properties.

Technical Details
The purification process may involve multiple chromatography steps, including ion exchange and size exclusion chromatography, to achieve a high level of purity necessary for clinical applications. The yield and activity of the synthesized protein are critical parameters that are closely monitored during production.

Molecular Structure Analysis

Structure
Recombinant tissue factor pathway inhibitor has a complex three-dimensional structure that includes multiple domains responsible for its anticoagulant activity. The structure typically features:

  • Disulfide Bonds: Essential for maintaining the stability of the protein.
  • Glycosylation Sites: These post-translational modifications can affect the protein's functionality and pharmacokinetics.

Data
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are often employed to elucidate the molecular structure of rtTTP, providing insights into its binding interactions with target proteins in the coagulation pathway.

Chemical Reactions Analysis

Reactions Involved
Recombinant tissue factor pathway inhibitor primarily functions by inhibiting serine proteases involved in coagulation, specifically thrombin and factor Xa. The mechanism can be summarized as follows:

  1. Binding to Thrombin/Factor Xa: rtTTP binds to these enzymes, preventing their interaction with substrates.
  2. Formation of Inactive Complexes: This binding leads to the formation of stable complexes that are unable to catalyze further reactions in the coagulation cascade.

Technical Details
Kinetic studies using surface plasmon resonance or enzyme assays can quantify the binding affinity and inhibitory potency of rtTTP against various coagulation factors.

Mechanism of Action

Process
The mechanism by which recombinant tissue factor pathway inhibitor exerts its anticoagulant effects involves several key steps:

  1. Recognition and Binding: rtTTP recognizes specific sites on thrombin and factor Xa.
  2. Inhibition of Catalytic Activity: By binding to these enzymes, rtTTP inhibits their ability to cleave fibrinogen and activate platelets, thereby reducing thrombus formation.
  3. Regulation of Coagulation Cascade: This inhibition helps maintain hemostatic balance, particularly in pathological conditions characterized by excessive clotting.

Data
Studies have shown that rtTTP can significantly reduce thrombus formation in animal models, highlighting its potential therapeutic benefits in managing thrombotic disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 30 kDa.
  • Solubility: Highly soluble in aqueous solutions, which is essential for its therapeutic use.

Chemical Properties

  • Stability: Sensitive to temperature changes; optimal storage conditions are required to maintain activity.
  • pH Sensitivity: Activity can be influenced by pH levels; typically stable around physiological pH (7.4).

Relevant data from stability studies indicate that rtTTP retains significant activity over a defined shelf life when stored under appropriate conditions.

Applications

Recombinant tissue factor pathway inhibitor has several important applications in scientific research and clinical settings:

  • Thrombosis Research: Used as a tool to study coagulation pathways and mechanisms underlying thrombotic diseases.
  • Therapeutics for Thrombotic Disorders: Potential use in treating conditions such as deep vein thrombosis or pulmonary embolism by modulating coagulation processes.
  • Diagnostic Tools: May be employed in assays designed to evaluate coagulation function or monitor anticoagulant therapy.

The ongoing research into recombinant tissue factor pathway inhibitor continues to explore its full potential, both as a therapeutic agent and as a research tool in understanding hemostatic regulation.

Properties

CAS Number

152158-09-3

Product Name

rtTTP

IUPAC Name

[hydroxy-[[(1S,2R,4R,5R)-4-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H15N2O13P3S

Molecular Weight

496.22 g/mol

InChI

InChI=1S/C10H15N2O13P3S/c1-4-2-12(10(14)11-8(4)13)9-7-6(29-7)5(23-9)3-22-27(18,19)25-28(20,21)24-26(15,16)17/h2,5-7,9H,3H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t5-,6+,7+,9-/m1/s1

InChI Key

CRXKEUULXKZHHS-UTSKPXGSSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C3C(S3)C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Synonyms

1-(2',3'-epithio-2',3'-dideoxy-beta-D-lyxofuranosyl)thymine 5'-triphosphate
ltTTP

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C3C(S3)C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]3[C@@H](S3)[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.